molecular formula C19H29N3O2S B2439774 3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide CAS No. 2415468-74-3

3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2439774
CAS No.: 2415468-74-3
M. Wt: 363.52
InChI Key: KBXGTYVTZACGMN-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a thiomorpholine ring, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylamino group is introduced through a nucleophilic substitution reaction, while the thiomorpholine ring is formed via a cyclization reaction. The final step involves the coupling of the thiomorpholine ring with the benzamide core under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiomorpholine-containing molecules. Examples are:

Uniqueness

What sets 3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-21(2)17-5-3-4-16(14-17)18(23)20-15-19(6-10-24-11-7-19)22-8-12-25-13-9-22/h3-5,14H,6-13,15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXGTYVTZACGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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